Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a tetrachlorinated isoindoline dione. The compound’s molecular formula is C17H17Cl4NO4, and it has a molecular weight of 441.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrachlorinated isoindoline dione moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s tetrachlorinated isoindoline dione moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. These interactions can lead to the inhibition of key metabolic pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Heptyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar structure but with a different position of the heptyl group.
Uniqueness
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific substitution pattern and the presence of a heptyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19Cl4NO4 |
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Molecular Weight |
503.2 g/mol |
IUPAC Name |
heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-8-11-31-22(30)12-9-6-7-10-13(12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
IIUMBXLTTGGBCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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